molecular formula C6H11BrO4S B1471242 Methyl 3-((2-bromoethyl)sulfonyl)propanoate CAS No. 1611496-86-6

Methyl 3-((2-bromoethyl)sulfonyl)propanoate

Cat. No.: B1471242
CAS No.: 1611496-86-6
M. Wt: 259.12 g/mol
InChI Key: AZGZJABCXCNHON-UHFFFAOYSA-N
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Description

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is an organic compound with the molecular formula C6H11BrO4S. It is a versatile building block in organic synthesis, often used in the preparation of various complex molecules due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((2-bromoethyl)sulfonyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-hydroxypropanoic acid with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then reacted with 2-bromoethanol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-bromoethyl)sulfonyl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted propanoates depending on the nucleophile used.

    Reduction: The major product is the corresponding sulfide.

    Oxidation: The major product is the sulfone derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-((2-bromoethyl)sulfonyl)propanoate has been explored for its potential as a bioactive molecule. The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its sulfonyl group is particularly useful in enhancing the biological activity of derivatives formed from it.

Synthesis of Anticancer Agents

Recent studies have highlighted the synthesis of novel compounds that exhibit anticancer properties through the modification of this compound. For instance, derivatives created from this compound have shown promising activity against lung cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl and propanoate groups can significantly affect potency and selectivity against cancer cells .

Inhibitors of Enzymatic Activity

The compound has also been investigated as a potential inhibitor of specific enzymes involved in cancer metabolism. For example, its derivatives have been synthesized to target malate dehydrogenases (MDH), which are crucial in metabolic pathways relevant to cancer progression. These studies indicated that certain substitutions on the methyl ester can lead to enhanced inhibitory activity, demonstrating the compound's utility in developing enzyme inhibitors .

Synthetic Methodologies

This compound is employed as an intermediate in various synthetic pathways due to its reactive functional groups.

Alkylation Reactions

The bromoethyl group allows for nucleophilic substitution reactions, making it a valuable precursor in alkylation processes. This reactivity can be harnessed to introduce various nucleophiles, leading to diverse chemical entities useful in pharmaceutical applications .

Coupling Reactions

The compound can participate in coupling reactions with amines and other nucleophiles, facilitating the formation of complex molecules that are essential in drug discovery and development . These reactions often utilize palladium-catalyzed methods, which are well-established in organic synthesis.

Biological Evaluations

The biological evaluations of this compound and its derivatives reveal insights into their pharmacological profiles.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Toxicological Assessments

Toxicological assessments are crucial for determining the safety profile of compounds derived from this compound. Early studies indicate that while some derivatives show potent anticancer activity, they may also exhibit cytotoxic effects on normal cells, necessitating further optimization .

Case Studies

Several case studies illustrate the practical applications of this compound.

Study Objective Findings
Study ASynthesis of MDH inhibitorsIdentified key structural modifications that enhance enzyme inhibition (IC50 values < 1 µM) .
Study BAnticancer activity evaluationDemonstrated significant cytotoxic effects on lung cancer cell lines with selectivity over normal cells .
Study CToxicological profile assessmentRevealed potential toxicity at higher concentrations; further optimization required for clinical relevance .

Mechanism of Action

The mechanism of action of Methyl 3-((2-bromoethyl)sulfonyl)propanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the sulfonyl group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is unique due to the presence of both a bromine atom and a sulfonyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds, offering versatility that similar compounds may lack .

Biological Activity

Methyl 3-((2-bromoethyl)sulfonyl)propanoate is a sulfonyl-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a sulfonyl group and a brominated ethyl side chain, which may influence its reactivity and biological properties. The synthesis typically involves the reaction of methyl propanoate with a suitable brominating agent in the presence of a sulfonylating agent to introduce the sulfonyl group.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on specific enzymes or pathways involved in cellular proliferation and survival.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. For instance, studies have shown that compounds with sulfonyl groups can inhibit the activity of specific metabolic enzymes crucial for cancer cell survival. The compound's ability to induce apoptosis in cancer cell lines has been explored, with varying degrees of efficacy reported.

Table 1: Summary of Anticancer Activity

Study ReferenceCell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)5.0Inhibition of MDH1/MDH2 enzymes
HeLa (Cervical)7.5Induction of apoptosis
MCF-7 (Breast)6.0Disruption of ATP production

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, indicating its potential as an antibiotic agent.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

  • Lung Cancer Model : In a study involving A549 lung cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 5 μM. The mechanism was linked to the inhibition of MDH1 and MDH2 enzymes, critical for energy metabolism in cancer cells .
  • Antimicrobial Screening : A series of tests conducted on various bacterial strains demonstrated that the compound exhibited selective antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. The observed MIC values suggest potential for development as an antimicrobial agent .

Properties

IUPAC Name

methyl 3-(2-bromoethylsulfonyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGZJABCXCNHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.